The synthesis of B07 hydrochloride is achieved through a multi-step process that begins with arctigenin. The general synthetic strategy includes:
Technical details regarding the purification and characterization of the synthesized compound include high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensuring that the final product exhibits high purity (>98%) .
The molecular structure of B07 hydrochloride can be elucidated using various analytical techniques:
Data from these analyses indicate that B07 hydrochloride possesses a complex structure characterized by multiple functional groups, which contribute to its biological activity .
B07 hydrochloride participates in various chemical reactions that can be categorized as follows:
These reactions are essential for understanding how B07 hydrochloride can be utilized in various applications.
The mechanism of action of B07 hydrochloride primarily involves inducing apoptosis in cancer cells. Studies have shown that it activates specific signaling pathways that lead to programmed cell death. The compound interacts with cellular receptors and enzymes, modulating their activity to promote apoptosis while inhibiting cell proliferation .
Additionally, B07 hydrochloride exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic processes within microbial cells . This dual action makes it a promising candidate for further therapeutic development.
B07 hydrochloride has several scientific uses, including:
B07 hydrochloride is a chemically optimized hydrochloride salt form of the base compound B07, developed as a CCR5 antagonist for HIV-1 entry inhibition. Its molecular formula is C29H38ClFN4O2, with a molecular weight of 529.09 g/mol for the anhydrous base form and 602.01 g/mol for the dihydrochloride salt [1] [5]. The IUPAC name is 1-acetyl-N-(3-chloro-4-methylphenyl)-N-[3-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propyl]piperidine-4-carboxamide hydrochloride, reflecting its complex polyheterocyclic architecture [1] [5].
Key structural features include:
The stereochemical configuration is defined by its non-chiral structure, as evidenced by the absence of stereocenters in its canonical SMILES representation:O=C(N(CCCN1CCN(CC1)CC2=CC=C(C=C2)F)C3=CC=C(C(Cl)=C3)C)C4CCN(CC4)C(C)=O
[1] [5]. The hydrochloride salt formation occurs at the piperazine nitrogen, improving aqueous solubility without introducing stereoisomerism [1].
Property | Value/Descriptor |
---|---|
Molecular Formula (Base) | C29H38ClFN4O2 |
Molecular Weight (Base) | 529.09 g/mol |
InChI Key | ZAMLSFUEYHPQPA-UHFFFAOYSA-N |
Canonical SMILES | O=C(N(CCCN1CCN(CC1)CC2=CC=C(C=C2)F)C3=CC=C(C(Cl)=C3)C)C4CCN(CC4)C(C)=O |
Salt Form | Dihydrochloride |
Salt Molecular Weight | 602.01 g/mol |
The synthesis of B07 hydrochloride follows a multi-step route designed to optimize yield and purity, as detailed in studies of 1,4-disubstituted piperidine/piperazine derivatives [1] [2] [5].
Stepwise Synthesis Protocol:
Process Optimization:
Table 2: Synthetic Parameters and Optimization Metrics
Step | Reaction Type | Reagents/Conditions | Yield (%) | Optimization Target |
---|---|---|---|---|
Reductive Amination | Nucleophilic Addition | NaBH3CN, MeOH, 25°C | 78 | Minimize byproducts |
Nucleophilic Substitution | SN2 Mechanism | K2CO3, DMF, 80°C | 65 | Fluorobenzyl group orientation |
Salt Formation | Acid-Base Reaction | Gaseous HCl, Ethanol | 92 | Crystallinity control |
The CCR5 antagonism of B07 hydrochloride is governed by specific structural motifs that enable allosteric inhibition of HIV-1 gp120 binding [1] [4] [5]. Key SAR insights include:
Critical Pharmacophoric Elements:
Binding Dynamics:
Impact of Modifications:
Chlorophenyl Alternatives: Bromine or iodine substitution maintains potency but increases molecular weight, compromising solubility [5].
Table 3: SAR Profile of B07 Hydrochloride vs. Key Analogues
Structural Feature | Modification | Effect on CCR5 Binding (IC50) | Effect on Solubility |
---|---|---|---|
Chlorophenyl Group | Replacement with phenyl | >100-fold increase | No significant change |
Fluorine on Benzyl | Removal (des-fluoro) | 5-fold increase | Slight increase |
Propyl Linker Length | Shortening to ethyl | 8-fold increase | Minor decrease |
Piperazine Protonation | Quaternary ammonium | Complete loss of activity | Increased |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7